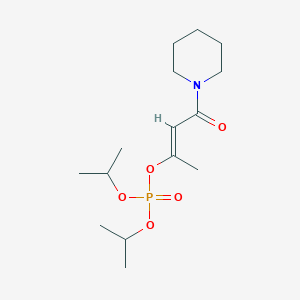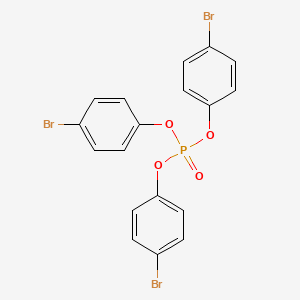![molecular formula C17H10Cl2O4 B3819608 2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid](/img/structure/B3819608.png)
2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid
Overview
Description
2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid is an organic compound with a complex structure that includes a dichlorophenyl group and a dioxoindenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base to form 2,4-dichlorocinnamic acid. This intermediate is then subjected to cyclization to form the indene derivative. Finally, the indene derivative undergoes oxidation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but lacks the dioxoindenyl moiety.
2,4-Dichlorophenoxyacetic acid: Known for its use as a herbicide, this compound has a similar dichlorophenyl structure but different functional groups.
2,6-Dichlorophenylacetic acid: Another related compound with a dichlorophenyl group but differing in the position of chlorine atoms.
Uniqueness
2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid is unique due to its combination of the dichlorophenyl and dioxoindenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-9-5-6-12(13(19)7-9)17(8-14(20)21)15(22)10-3-1-2-4-11(10)16(17)23/h1-7H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHKXIAHIFBNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)


![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
![Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate](/img/structure/B3819555.png)


![N-[1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B3819570.png)
![Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate](/img/structure/B3819578.png)
![6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3819584.png)

![2-[2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3819603.png)

